2-Chloro-3-nitro-5-(trifluoromethyl)phenyl diethyldithiocarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-3-nitro-5-(trifluoromethyl)phenyl diethyldithiocarbamate is a chemical compound with the molecular formula C12H12ClF3N2O2S2 This compound is known for its unique structural features, which include a chloro, nitro, and trifluoromethyl group attached to a phenyl ring, along with a diethyldithiocarbamate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-nitro-5-(trifluoromethyl)phenyl diethyldithiocarbamate typically involves multiple steps. One common route starts with the nitration of 2-chloro-5-(trifluoromethyl)aniline to form 2-chloro-3-nitro-5-(trifluoromethyl)aniline. This intermediate is then reacted with carbon disulfide and diethylamine under basic conditions to yield the desired diethyldithiocarbamate derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient separation techniques, and stringent quality control measures to ensure high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-3-nitro-5-(trifluoromethyl)phenyl diethyldithiocarbamate undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Nucleophiles such as sodium thiolate or primary amines are used.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride are employed.
Major Products Formed
Oxidation: Formation of corresponding nitroso or amino derivatives.
Substitution: Formation of substituted phenyl derivatives.
Reduction: Formation of amino derivatives.
Wissenschaftliche Forschungsanwendungen
2-Chloro-3-nitro-5-(trifluoromethyl)phenyl diethyldithiocarbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-Chloro-3-nitro-5-(trifluoromethyl)phenyl diethyldithiocarbamate involves its interaction with specific molecular targets. The diethyldithiocarbamate moiety is known to chelate metal ions, which can inhibit metalloenzymes. Additionally, the nitro and chloro groups can participate in redox reactions, affecting cellular pathways and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloro-5-nitro-3-(trifluoromethyl)pyridine
- 2-Chloro-5-(trifluoromethyl)phenyl isothiocyanate
- 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine
Uniqueness
2-Chloro-3-nitro-5-(trifluoromethyl)phenyl diethyldithiocarbamate is unique due to the presence of both the diethyldithiocarbamate and trifluoromethyl groups, which impart distinct chemical reactivity and biological activity compared to its analogs .
Eigenschaften
Molekularformel |
C12H12ClF3N2O2S2 |
---|---|
Molekulargewicht |
372.8 g/mol |
IUPAC-Name |
[2-chloro-3-nitro-5-(trifluoromethyl)phenyl] N,N-diethylcarbamodithioate |
InChI |
InChI=1S/C12H12ClF3N2O2S2/c1-3-17(4-2)11(21)22-9-6-7(12(14,15)16)5-8(10(9)13)18(19)20/h5-6H,3-4H2,1-2H3 |
InChI-Schlüssel |
NGQKQXMJDZEPIL-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C(=S)SC1=CC(=CC(=C1Cl)[N+](=O)[O-])C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.